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Compound of Interest

Compound Name:
3-Fluoro-4-

(trifluoromethoxy)phenol

Cat. No.: B071302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Fluoro-
4-(trifluoromethoxy)phenol, a key intermediate in pharmaceutical and agrochemical

research. Due to the limited availability of public domain experimental spectra for this specific

compound, this document presents predicted spectroscopic data based on established

principles and spectral data of analogous compounds. It also outlines the standard

experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 3-Fluoro-4-(trifluoromethoxy)phenol

CAS Number: 177596-38-2[1]

Molecular Formula: C₇H₄F₄O₂[1]

Molecular Weight: 196.10 g/mol [1]

Appearance: Solid-Liquid Mixture

Boiling Point: 196.9 °C at 760 mmHg
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Fluoro-4-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.1 - 7.3 m - 1H Ar-H

~6.8 - 7.0 m - 2H Ar-H

~5.0 - 6.0 br s - 1H OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 (d) C-OH

~148 (d) C-F

~141 (q) C-OCF₃

120.4 (q, ¹JCF ≈ 258 Hz) -OCF₃

~118 Ar-CH

~115 (d) Ar-CH

~108 (d) Ar-CH

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~ -58 s -OCF₃

~ -135 m Ar-F

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad, Medium O-H stretch

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Strong Aromatic C=C stretch

1500 - 1400 Strong Aromatic C=C stretch

1300 - 1100 Strong
C-O stretch, C-F stretch (Ar-F),

C-F stretch (-OCF₃)

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

196 [M]⁺ (Molecular Ion)

177 [M - F]⁺

167 [M - CHO]⁺

127 [M - CF₃]⁺

99 [C₆H₄FO]⁺

69 [CF₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:

Weigh approximately 10-20 mg of 3-Fluoro-4-(trifluoromethoxy)phenol into a clean, dry

vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

3.1.2. Data Acquisition:

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard

parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.
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¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A

larger number of scans (several hundred to thousands) is usually required due to the low

natural abundance of ¹³C.

¹⁹F NMR: This can be performed on a multinuclear NMR spectrometer. Chemical shifts are

referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) at 0.00 ppm.

[2]

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the liquid or solid-liquid mixture of 3-Fluoro-4-
(trifluoromethoxy)phenol directly onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

3.2.2. Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.
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The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-

methylpolysiloxane column) before entering the mass spectrometer.

3.3.2. Data Acquisition (Electron Ionization - EI):

The separated components are ionized using a standard electron energy of 70 eV.

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from

40 to 400 amu.

The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 3-Fluoro-4-(trifluoromethoxy)phenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b071302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for 3-Fluoro-4-(trifluoromethoxy)phenol
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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